![molecular formula C12H10O B14632158 Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-3-carbaldehyde CAS No. 53883-22-0](/img/structure/B14632158.png)
Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-3-carbaldehyde is a complex organic compound characterized by its unique bicyclic structure. This compound is part of a class of chemicals known for their stability and reactivity, making them of significant interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-3-carbaldehyde typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, which forms the bicyclic core structure. Subsequent steps include functional group transformations to introduce the aldehyde group at the desired position. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and high standards.
化学反应分析
Types of Reactions
Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form alcohols.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the positions adjacent to the aldehyde group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
科学研究应用
Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials, including polymers and advanced composites, due to its unique structural properties.
作用机制
The mechanism by which Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-3-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific derivative or application.
相似化合物的比较
Similar Compounds
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: This compound shares a similar bicyclic structure but lacks the aldehyde functional group.
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2-carboxylic acid: Similar structure with a carboxylic acid group instead of an aldehyde.
Uniqueness
Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-3-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile compound for various synthetic and research applications, distinguishing it from its analogs.
属性
CAS 编号 |
53883-22-0 |
|---|---|
分子式 |
C12H10O |
分子量 |
170.21 g/mol |
IUPAC 名称 |
bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-3-carbaldehyde |
InChI |
InChI=1S/C12H10O/c13-9-12-6-5-10-3-1-2-4-11(7-10)8-12/h1-6,8-9H,7H2 |
InChI 键 |
HPIABWUTYXFQJP-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C1C=C(C=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl N-[(benzyloxy)carbonyl]-beta-alanylalaninate](/img/structure/B14632079.png)
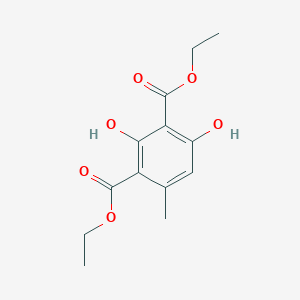
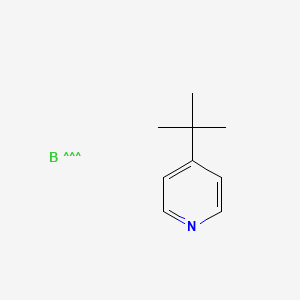
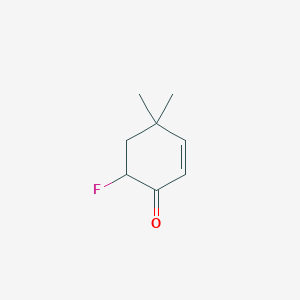
![2,6-Dimethyl-4-[(4-methylphenyl)methyl]phenol](/img/structure/B14632103.png)
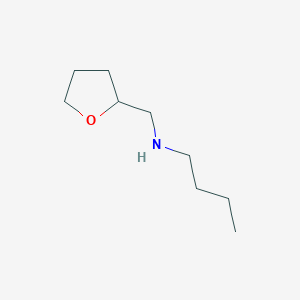
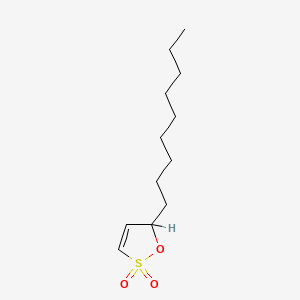
![(2R)-bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B14632118.png)
![Benzene, [(R)-propylsulfinyl]-](/img/structure/B14632125.png)
![Methyl {6-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B14632127.png)
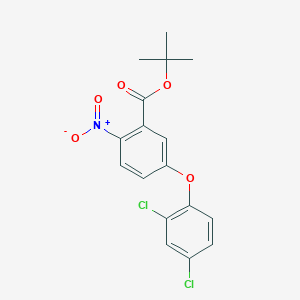
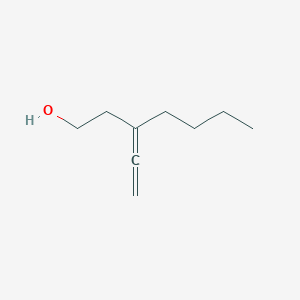
![Piperidine, 4-phenyl-1-[[(phenylthio)methyl]sulfonyl]-](/img/structure/B14632132.png)
![Butanoic acid, 3-oxo-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-](/img/structure/B14632134.png)
